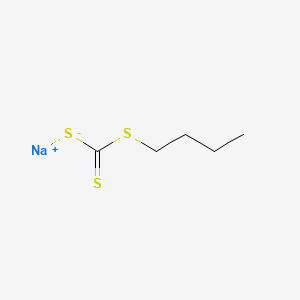

Sodium butyl trithiocarbonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

64773-45-1 |

|---|---|

Molecular Formula |

C5H9NaS3 |

Molecular Weight |

188.3 g/mol |

IUPAC Name |

sodium;butylsulfanylmethanedithioate |

InChI |

InChI=1S/C5H10S3.Na/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |

InChI Key |

LZIRVILXUYTMFW-UHFFFAOYSA-M |

Canonical SMILES |

CCCCSC(=S)[S-].[Na+] |

Origin of Product |

United States |

Fundamental Aspects and Research Landscape of Sodium Butyl Trithiocarbonate

Current State of Academic Research on Sodium Butyl Trithiocarbonate (B1256668)

Academic research on sodium butyl trithiocarbonate and its parent class of trithiocarbonates is primarily concentrated in the field of polymer chemistry, specifically as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net Trithiocarbonates are valued for their ability to mediate the polymerization of a wide array of monomers, allowing for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures. researchgate.netresearchgate.net

Recent studies continue to explore and refine the use of trithiocarbonates in RAFT polymerization. A 2024 study investigated a bis(butyltrithiocarbonate) disulfide as a photoiniferter, which can both initiate and control polymerization under visible light without the need for external catalysts or initiators. rsc.org This approach, however, showed varying levels of control depending on the monomer used; polymerization of methyl acrylate (B77674) was retarded, while polymerization of methyl methacrylate (B99206) resulted in a polymer with broad dispersity. rsc.org The study highlighted that while the bis(trithiocarbonate) disulfide can photodissociate to initiate polymerization, its activation is slow and it is susceptible to photodegradation. rsc.org

The stability of trithiocarbonate-based CTAs under harsh conditions is another critical area of investigation, particularly for applications in aqueous environments. A 2025 study compared the stability of two different trithiocarbonate CTAs under basic conditions at 60 °C. mdpi.com It was found that a CTA with a long hydrophobic dodecyl group (Rtt-05) was more stable than a more hydrophilic counterpart (Rtt-17). mdpi.com The enhanced stability was attributed to the formation of micelles, which protect the trithiocarbonate group from hydrolysis in the aqueous phase. mdpi.com This research provides insight into how the structure of the "R" group—such as the butyl group in this compound—influences the agent's stability and effectiveness in different polymerization environments.

Beyond polymerization, sodium trithiocarbonate is being explored as a specialized chemical reagent in other fields. For instance, a 2025 publication highlighted its potential as a promising sulfidizing agent for the efficient and environmentally friendly recovery of azurite (B1638891) in mineral flotation processes. researchgate.net This application leverages the compound's interaction with mineral surfaces, demonstrating a scope of use outside of polymer science.

The fundamental properties of this compound have been compiled in public chemical databases, providing a baseline for scientific inquiry.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉NaS₃ | PubChem nih.gov |

| Molecular Weight | 188.3 g/mol | PubChem nih.gov |

| Exact Mass | 187.97640809 Da | PubChem nih.gov |

| IUPAC Name | sodium;butylsulfanylmethanedithioate | PubChem nih.gov |

Historical Context and Evolution of Trithiocarbonate Chemistry in Academic Research

The chemistry of thiocarbonyl compounds, including trithiocarbonates, has a long history, but its impact on academic research surged with the advent of controlled radical polymerization techniques. researchgate.net The most significant development in this area is undoubtedly the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization process, introduced in 1998. researchgate.net This technique revolutionized polymer synthesis by providing a versatile method for creating well-defined macromolecules. researchgate.netresearchgate.net

Before their widespread use in RAFT, thiocarbonyl compounds were utilized in other polymerization contexts, such as "iniferter" (initiator-transfer agent-terminator) systems developed in the 1980s. rsc.orgrsc.org However, the RAFT mechanism provided a much more robust and versatile platform. Trithiocarbonates quickly became one of the most popular classes of RAFT agents due to their effectiveness with a broad range of monomers, particularly "more activated monomers" (MAMs) like styrenes, acrylates, and acrylamides. researchgate.net

The evolution of trithiocarbonate synthesis has also been a key focus. Classical methods for preparing trithiocarbonates involved reactions of thiols with reagents like thiophosgene (B130339) or the reaction of the trithiocarbonate anion (CS₃²⁻) with alkyl halides. researchgate.net The trithiocarbonate anion itself is typically generated in situ from carbon disulfide under basic conditions. researchgate.net Over time, research has focused on developing more efficient, scalable, and environmentally friendly one-pot synthesis procedures that can be performed in aqueous media at room temperature, often yielding the desired products in high purity without complex purification steps. researchgate.netgoogle.com A 2007 patent, for example, described a scalable process for preparing trithiocarbonates by reacting a thiol with an aqueous base, carbon disulfide, and an alkylating agent in a water/alcohol solvent medium, addressing the need for safer and higher-yield production methods. google.com

Table 2: General Conditions for One-Pot Trithiocarbonate Synthesis

| Component | Role | Example Reagents | Typical Conditions | Source |

|---|---|---|---|---|

| Thiol | Source of the 'R' group | Butanethiol | - | researchgate.netgoogle.com |

| Base | Deprotonates thiol, activates CS₂ | Sodium Hydroxide (B78521), Triethylamine | Aqueous or alcoholic solvent | researchgate.netgoogle.com |

| Carbon Disulfide | Forms the trithiocarbonate core | CS₂ | Room temperature to 0-5 °C | researchgate.netgoogle.com |

| Alkylating Agent | Source of the 'R'' group | Alkyl Halides (e.g., Chloroacetonitrile) | Added after formation of thiolate-CS₂ adduct | google.com |

The mechanistic understanding of how trithiocarbonates function in RAFT polymerization has also matured. Research has delved into the kinetics of the addition-fragmentation process, the stability of the intermediate radicals, and the factors that lead to side reactions or loss of control during polymerization. researchgate.netnih.gov This deeper understanding has enabled researchers to fine-tune reaction conditions (e.g., temperature, pH, initiator concentration) and select the optimal trithiocarbonate structure for specific monomers, leading to the successful synthesis of advanced materials like block copolymers, smart polymers, and materials for biomedical applications. rsc.orgnih.gov

Mechanistic Investigations of Trithiocarbonate Reactivity and Stability

Reaction Mechanisms Involving Trithiocarbonate (B1256668) Anions

Trithiocarbonate anions are key intermediates in the synthesis of trithiocarbonate compounds, which are often used as RAFT agents. These anions are typically generated from the reaction of a thiol with carbon disulfide in the presence of a base. The resulting trithiocarbonate anion can then react with an alkylating agent to form the desired trithiocarbonate.

In the context of RAFT polymerization, the trithiocarbonate moiety plays a central role in mediating the polymerization process. The mechanism involves a series of reversible addition-fragmentation steps where propagating polymer radicals add to the thiocarbonyl group of the RAFT agent. This forms a stabilized radical intermediate which then fragments to release a new radical that can initiate further polymerization. This process allows for the controlled growth of polymer chains. The effectiveness of this process is influenced by the nature of the substituents on the trithiocarbonate.

Degradation Pathways of Trithiocarbonate Moieties

Trithiocarbonate moieties can undergo degradation through several pathways, including hydrolysis, temperature-dependent degradation, and photodissociation. These degradation processes can impact the efficiency of RAFT polymerization and the stability of the resulting polymers.

The hydrolytic stability of trithiocarbonates is highly dependent on pH. Generally, trithiocarbonates are more stable in acidic to neutral conditions and become more susceptible to hydrolysis under basic conditions. mdpi.comnih.govescholarship.org For instance, studies on specific trithiocarbonate-based RAFT agents have shown that degradation begins to occur at pH values greater than 11. mdpi.com The rate of hydrolysis increases with increasing pH. nih.gov However, the structure of the trithiocarbonate itself can influence its stability. For example, trithiocarbonates with hydrophobic groups that can form micelles may exhibit greater stability in aqueous basic solutions by protecting the trithiocarbonate group from hydroxide (B78521) ions. mdpi.com In contrast, trithiocarbonates are reported to be hydrolytically stable at very low pH, such as pH 1-2, when they possess appropriate functional groups for solubility. escholarship.org

Table 1: Hydrolytic Stability of Select Trithiocarbonate RAFT Agents at 60°C

| RAFT Agent | pH Range of Stability | Onset of Degradation (pH) |

| Rtt-17 | < 11 | > 11 |

| Rtt-05 | < 12 | > 12 |

| EDMAT (at ambient temp.) | Stable at 2.6 | Detected at neutral pH |

Data compiled from studies on specific trithiocarbonate compounds to illustrate general pH stability trends. mdpi.comnih.gov

Temperature is a critical factor influencing the stability of trithiocarbonate chain-ends during polymerization. Elevated temperatures can lead to degradation of the trithiocarbonate moiety, which can result in a loss of control over the polymerization and broadening of the molecular weight distribution of the polymer. usm.eduacs.orgescholarship.orgacs.org

One significant degradation pathway at elevated temperatures is a nucleophilic attack on the terminal thiocarbonyl group. usm.eduacs.orgescholarship.org For example, during the RAFT polymerization of N-arylmethacrylamides at 70°C, significant trithiocarbonate degradation has been observed. usm.eduacs.orgescholarship.org The extent of this degradation can be highly dependent on the monomer structure. For instance, after 12 hours at 70°C, a 60% degradation of the trithiocarbonate was observed during the polymerization of N-phenylmethacrylamide, compared to only 3% degradation under identical conditions for N-benzylmethacrylamide. usm.eduacs.orgescholarship.org This suggests that the electronic and steric properties of the monomer play a crucial role in the degradation mechanism. Reducing the polymerization temperature can significantly mitigate this degradation, leading to better polymerization control. acs.org

Table 2: Temperature-Dependent Degradation of Trithiocarbonate during Polymerization of PhMA

| Temperature (°C) | Time (min) | Trithiocarbonate Degradation (%) |

| 70 | 720 | 60 |

| 30 | 720 | 8 |

This data illustrates the significant impact of temperature on trithiocarbonate stability during the polymerization of N-phenylmethacrylamide (PhMA). acs.org

Trithiocarbonates can undergo photodissociation upon exposure to light, particularly UV and visible light. chemrxiv.orgacs.orgamazonaws.com This property is utilized in photo-RAFT polymerization, where light is used to initiate the polymerization process. The absorption of light excites the trithiocarbonate molecule, which can lead to the homolytic cleavage of the C–S bond, generating radicals that can initiate polymerization. chemrxiv.orgacs.org

The efficiency of this photodissociation and subsequent radical formation can be low. chemrxiv.orgacs.orgamazonaws.com The photochemical behavior is dependent on the excitation wavelength. Excitation into higher energy electronic states (S2) is more likely to result in decomposition and radical formation compared to excitation into the lowest singlet state (S1), which results in negligible radical production. chemrxiv.orgacs.orgamazonaws.com While photo-induced activation is a useful tool, it can also lead to undesirable degradation of the trithiocarbonate end groups, which may affect the living character of the polymerization. rsc.org The photodegradation can sometimes compete with the polymerization process, especially under high-energy light. rsc.org

Radical Chemistry of Thiocarbonyl Groups

The thiocarbonyl group (C=S) is the key functional group in trithiocarbonates that governs their reactivity in radical processes. Its chemistry is central to the mechanism of RAFT polymerization.

The fundamental reaction in the radical chemistry of thiocarbonyl groups is the reversible addition of a radical to the sulfur atom. rsc.org In the context of RAFT polymerization, a propagating radical (P•) adds to the C=S bond of the trithiocarbonate (R-S-C(=S)-S-P'), forming a short-lived, stabilized radical intermediate. This intermediate can then fragment in one of two ways: it can either revert to the starting species, or it can fragment to release the R• group as a new radical and form a dormant polymer chain with a trithiocarbonate end-group (P-S-C(=S)-S-P'). This new radical (R•) can then initiate the polymerization of a new monomer, and the process continues. This reversible addition-fragmentation equilibrium allows for the concentration of propagating radicals to be kept low, thus minimizing termination reactions and enabling controlled polymerization. The rate of addition and fragmentation is crucial for the effectiveness of the RAFT process.

Formation and Stability of Intermediate Radicals

The reactivity of trithiocarbonates, such as sodium butyl trithiocarbonate, in processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is centrally governed by the formation and subsequent fate of an intermediate radical. This key step involves the addition of a propagating radical (Pn•) to the thiocarbonyl sulfur of the trithiocarbonate moiety. This addition creates a stabilized radical intermediate, which is crucial for mediating the polymerization process. rsc.orgresearchgate.net

The formation of this intermediate is a reversible process. rsc.org The structure of the Z group in the RAFT agent (R-S-C(=S)-Z) plays a significant role in the stability of this intermediate radical. rsc.orgresearchgate.net For trithiocarbonates, the Z group is an alkylthio group (-SR), such as the butylthio group in this compound. rsc.orgresearchgate.net The stability of this intermediate is a key factor that influences the kinetics of the RAFT process. Different types of RAFT agents are categorized based on the Z group's ability to stabilize the radical intermediate, with trithiocarbonates (Z = SR) being one of the most successful families of RAFT agents. rsc.orgresearchgate.net

| RAFT Agent Type | Z Group | Relative Stability of Intermediate Radical |

| Dithiobenzoates | Aryl | High |

| Trithiocarbonates | -SR | High |

| Dithioalkanoates | Alkyl | Moderate |

| Xanthates | -OR | Moderate |

| Dithiocarbamates | -NRR' | Low |

This table illustrates the relative stability of the intermediate radical formed with different classes of thiocarbonylthio RAFT agents. rsc.org

In photoiniferter-RAFT (PI-RAFT) processes, the initial radical formation can occur through the photolysis of the RAFT agent, which leads to a homolytic cleavage of a C–S bond, releasing a carbon-centered radical and a thiyl radical. rsc.org This process bypasses the need for a separate thermal initiator to form the first propagating radicals. rsc.org

Beta-Scission Processes in Trithiocarbonate Radical Chemistry

Beta-scission is a fundamental step in the chemistry of trithiocarbonate radicals and is the fragmentation part of the reversible addition-fragmentation cycle. rsc.orgwikipedia.org Once the intermediate radical is formed (as described in 3.3.2), it can undergo beta-scission, breaking one of the C-S bonds adjacent to the radical center. rsc.orgrsc.org This fragmentation can proceed in two ways:

Reverse Fragmentation: The intermediate can fragment to regenerate the original propagating radical (Pn•) and the initial trithiocarbonate compound. This is the reverse of the addition step and is essential for establishing the equilibrium that controls the polymerization. wikipedia.org

Forward Fragmentation: The intermediate can fragment to release the R group (from the initial RAFT agent) as a new radical (R•) and form a dormant polymer chain capped with the trithiocarbonate group (Pn-S-C(=S)-SR). This new radical (R•) can then initiate the polymerization of a new polymer chain. wikipedia.org

The prevalent mechanism for radical chemistry on thiocarbonyl groups involves this sequence of reversible addition, formation of the stabilized intermediate radical, and subsequent β-scission. rsc.org The term beta-scission, in this context, refers to the cleavage of the bond at the beta position relative to the sulfur atom that initially received the radical. wikipedia.org

The rate and direction of the beta-scission are influenced by the relative stability of the expelled radical compared to the adding radical. cmu.edu For effective control over a polymerization process, the expelled radical should be able to efficiently re-initiate polymerization. cmu.edu

The thermal stability of the trithiocarbonate end-group on a polymer chain is also related to beta-scission processes. nih.gov At elevated temperatures, the C-S bond can undergo homolysis. For polymers like poly(butyl acrylate) with a butyl trithiocarbonate end group, this can lead to backbiting and β-scission, resulting in the formation of a macromonomer. nih.gov The specific mechanism of thermal degradation, whether through a Chugaev-type elimination or through radical pathways involving C-S bond homolysis and beta-scission, depends on the nature of the polymer backbone. nih.gov For instance, polystyrene with a trithiocarbonate end group tends to decompose via an elimination mechanism, while polyacrylates are more prone to homolysis and subsequent beta-scission. nih.gov

| Polymer | End Group | Primary Thermal Degradation Pathway | Resulting Product |

| Poly(butyl acrylate) | Butyl Trithiocarbonate | C-S bond homolysis, backbiting, β-scission | Macromonomer with exo-methylene double bond |

| Polystyrene | Butyl Trithiocarbonate | Chugaev-type elimination | Macromonomer |

This table summarizes the influence of the polymer backbone on the thermal degradation mechanism of polymers containing a trithiocarbonate end group. nih.gov

Applications in Controlled Polymerization Techniques: Focus on Raft Polymerization

Sodium Butyl Trithiocarbonate (B1256668) as a Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

In RAFT polymerization, a chain transfer agent (CTA) is crucial for mediating the polymerization process. sigmaaldrich.com Thiocarbonylthio compounds, such as trithiocarbonates, are commonly used as RAFT agents. sigmaaldrich.comsigmaaldrich.com Sodium butyl trithiocarbonate, which contains the characteristic trithiocarbonate group (S=C-S), functions as an effective CTA. sigmaaldrich.comcmu.edu The RAFT process involves a conventional free radical polymerization in the presence of the CTA, which allows for the synthesis of polymers with a high degree of functionality and a low polydispersity index (PDI). sigmaaldrich.com

The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria where the CTA reacts with propagating radicals to form a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization. This process allows for the controlled growth of polymer chains.

The use of trithiocarbonate RAFT agents, such as this compound, enables precise control over the molecular weight and architecture of the resulting polymers. sigmaaldrich.comcmu.edu The molecular weight of the polymer can be predetermined by the ratio of monomer to CTA. cmu.edu Experimental results have demonstrated a good agreement between the calculated and experimentally determined molecular weights of polymers synthesized using trithiocarbonate CTAs. cmu.edu

This level of control allows for the synthesis of various polymer architectures, including block, graft, comb, and star structures. sigmaaldrich.com For instance, ABA triblock copolymers can be synthesized in a two-step process using a symmetrical trithiocarbonate CTA. cmu.eduresearchgate.net The ability to create such complex architectures is a significant advantage of using trithiocarbonate-mediated RAFT polymerization. sigmaaldrich.com

The effectiveness of trithiocarbonates in controlling the polymerization of various monomers, including styrene (B11656), methyl acrylate (B77674) (MA), and methyl methacrylate (B99206) (MMA), has been demonstrated, yielding polymers with very low polydispersities, especially at high conversions. cmu.edu For example, a high molecular weight poly(N,N-dimethylacrylamide) (PDMA) with a molecular weight of 765,000 gmol⁻¹ and a PDI of 1.55 was successfully synthesized using 2-propionic acidyl butyl trithiocarbonate (PABTC) in a multi-step sequential RAFT polymerization. nih.gov

Table 1: Examples of Polymers Synthesized Using Trithiocarbonate RAFT Agents

| Monomer | Polymer | Molecular Weight (Mn) | Polydispersity Index (Đ) | Reference |

| Styrene | Polystyrene | 10,100 | - | cmu.edu |

| n-Butyl Acrylate | Poly(n-butyl acrylate) | 141,400 | - | cmu.edu |

| Methyl Methacrylate | Poly(methyl methacrylate) | - | < 1.47 | nih.gov |

| N,N-dimethylacrylamide | Poly(N,N-dimethylacrylamide) | 765,000 gmol⁻¹ | 1.55 | nih.gov |

This table is interactive and allows for sorting by column.

The effectiveness of a RAFT agent is determined by its chemical structure, specifically the R and Z groups attached to the thiocarbonylthio core. sigmaaldrich.comsigmaaldrich.com In the general structure of a RAFT agent, Z-C(=S)S-R, the Z group modifies the reactivity of the C=S double bond towards radical addition, while the R group must be a good homolytic leaving group. cmu.eduacs.org

For trithiocarbonates, the Z group is an S-alkyl group, which provides high transfer constants and greater hydrolytic stability compared to other RAFT agents like dithiobenzoates. sigmaaldrich.com The R group must be a stable radical that is also capable of re-initiating polymerization. acs.org The choice of both R and Z groups is critical for achieving a successful RAFT polymerization with a high degree of structural control. sigmaaldrich.com Symmetrical trithiocarbonates can be designed to allow for polymer chain growth in two directions, which is advantageous for creating specific architectures like ABA triblock copolymers. cmu.edu

The Z-group of the trithiocarbonate RAFT agent plays a significant role in controlling the polymerization. mdpi.com The Z group influences the reactivity of the C=S bond and the stability of the intermediate radical formed during the RAFT process. mdpi.com For more activated monomers (MAMs), such as acrylates and methacrylates, trithiocarbonates with an S-alkyl Z-group are highly effective. acs.org

The hydrophobicity of the Z-group can also impact the polymerization process, particularly in aqueous media. For instance, in the RAFT emulsion polymerization of methacrylic acid and styrene, modifying the Z-group of the trithiocarbonate with increasingly hydrophobic alkyl chains (propyl, butyl, and dodecyl) led to better control over the polymerization at high solid contents. researchgate.net A dodecyl side chain on the Z-group resulted in full monomer conversion within two hours and narrow molar mass distributions at a solid content of up to 50 wt%. researchgate.net

Photoiniferter-RAFT Polymerization Mediated by Trithiocarbonates

Trithiocarbonates can also function as photoiniferters in RAFT polymerization, where they act as both a photoinitiator and a chain transfer agent. amazonaws.commdpi.com This process, known as photoiniferter-RAFT (PI-RAFT) polymerization, is initiated by the direct homolytic cleavage of the C–S bond of the RAFT agent upon exposure to light, typically UV or visible light. acs.orgamazonaws.com This method avoids the need for a conventional thermal initiator, which can be advantageous in certain applications. mdpi.com

In PI-RAFT polymerization, the trithiocarbonate RAFT agent absorbs light, leading to the fragmentation of the molecule into a carbon-centered radical (the R group) and a thiyl radical. acs.org The carbon-centered radical then initiates the polymerization of the monomer. acs.org The thiyl radical can reversibly combine with the propagating macroradicals, establishing the degenerative chain transfer equilibrium that is characteristic of RAFT polymerization. acs.org Trithiocarbonate RAFT agents have been shown to be effective photoiniferters under both UV and visible light. amazonaws.com

The wavelength of light used in PI-RAFT polymerization significantly influences the level of control over the polymerization and the potential for degradation of the RAFT agent. rsc.org While UV light can be used to initiate polymerization, it can also lead to the degradation of the thiocarbonylthio moiety. rsc.org Visible light, on the other hand, can also mediate PI-RAFT polymerization, often with better control and less degradation. rsc.org

For the polymerization of methyl methacrylate (MMA), green light has been shown to be more successful than higher-energy blue light, which can cause increased photodegradation. rsc.orgrsc.org In contrast, the polymerization of methyl acrylate (MA) is retarded under green light and requires conditions that favor initiation. rsc.orgrsc.org The choice of light wavelength is therefore a critical parameter that must be optimized for each specific monomer and RAFT agent system to achieve efficient polymerization while minimizing side reactions and degradation. rsc.org

Table 2: Influence of Light Wavelength on Polymerization of MMA and MA Mediated by a Trithiocarbonate Photoiniferter

| Monomer | Light Wavelength | Outcome | Reference |

| Methyl Methacrylate (MMA) | Green | Successful polymerization, but broad dispersity (Đ = 1.50) | rsc.org |

| Methyl Methacrylate (MMA) | Blue | Poorer control due to increased photodegradation | rsc.orgrsc.org |

| Methyl Acrylate (MA) | Green | Retarded polymerization | rsc.orgrsc.org |

| Methyl Acrylate (MA) | - | Requires conditions that strongly favor initiation | rsc.org |

This table is interactive and allows for sorting by column.

Ring-Opening and Ring-Expansion RAFT Polymerization Utilizing Cyclic Trithiocarbonates

Cyclic trithiocarbonates (CTTCs) have emerged as innovative RAFT agents that enable novel polymerization pathways, namely Ring-Opening RAFT (RO-RAFT) and Ring-Expansion RAFT (RE-RAFT) polymerization. These techniques provide access to complex polymer topologies that are difficult to achieve through conventional linear polymerization methods.

In ring-opening polymerization, a cyclic trithiocarbonate (CTTC) acts as both a source of ring-opening and a mediator for controlled polymerization. The process is initiated, and the CTTC undergoes a ring-opening event. The resulting incorporated trithiocarbonate moiety then serves as a reversible addition-fragmentation chain transfer (RAFT) agent. worldscientific.comresearchgate.net This dual functionality allows for the propagation of polymer chains from the opened ring, effectively embedding the trithiocarbonate group within the polymer backbone. This mechanism is distinct from conventional RAFT, where the CTA is typically a linear molecule that controls chain growth from its ends.

The unique mechanisms of cyclic trithiocarbonates facilitate the synthesis of sophisticated polymer architectures.

Multi-block Copolymers: The in-chain trithiocarbonate functionality resulting from RO-RAFT is a key feature for creating multi-block copolymers. worldscientific.comresearchgate.net Because the RAFT agent is part of the polymer backbone, subsequent addition of a different monomer allows for chain growth in two directions from the center, leading to the formation of ABA triblock copolymers in a straightforward manner. cmu.edu This approach has been successfully used to prepare multi-block polystyrenes with narrow polydispersity. worldscientific.comresearchgate.net The combination of the ring-opening reaction of CTTC with RAFT polymerization is a reported method for producing these multi-block structures. mdpi.com Symmetrical trithiocarbonates are particularly well-suited for synthesizing triblock (A-b-B-b-A) and other multi-block architectures. chemrxiv.org

Cyclic Polymers: An innovative methodology for synthesizing cyclic polymers is through ring-expansion RAFT (RE-RAFT) polymerization using a CTTC derivative as the RAFT agent. mdpi.comdntb.gov.uanih.gov In this process, the polymer chains grow while maintaining a cyclic structure. mdpi.com Detailed analysis has shown that the mechanism can involve the fusion of smaller-sized cyclic polymers into larger ones during the polymerization process. mdpi.comdntb.gov.uanih.gov This method represents a simple and efficient route to well-controlled cyclic polymers and opens possibilities for creating complex cyclic structures with alternating or multi-block repeat unit sequences. mdpi.comdntb.gov.uanih.gov The synthesis of cyclic polyacrylates has been successfully demonstrated using this technique. mdpi.com

Polymerization of Hydrophilic Monomers with Trithiocarbonate CTAs

Hydrophilic polymers are of significant interest for biomedical and industrial applications. Trithiocarbonate CTAs have proven effective in controlling the polymerization of various hydrophilic monomers, allowing for the synthesis of well-defined water-soluble polymers.

One study investigated the RAFT polymerization of hydrophilic monomers such as N,N-dimethylacrylamide (DMA) and 2-(methacryloyloxy)ethyl phosphorylcholine (MPC). mdpi.com Using the hydrophilic trithiocarbonate CTA 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17), the polymerization of both DMA and MPC was effectively controlled, yielding polymers with narrow molecular weight distributions (Mw/Mn) around 1.2. mdpi.com In contrast, a more hydrophobic CTA, 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05), successfully controlled DMA polymerization but failed to control the polymerization of the highly hydrophilic MPC. mdpi.com This was attributed to the formation of micelles by Rtt-05, where the hydrophobic core shielded the trithiocarbonate group from the hydrophilic MPC propagating radicals. mdpi.com

Trithiocarbonate-mediated RAFT polymerization has also been successfully applied to the synthesis of homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers, which are valued for their surfactant properties. acs.org The use of a symmetrical bis(carboxymethyl)trithiocarbonate as the CTA minimized undesirable side reactions, such as dimer formation, which can be an issue with other CTAs like xanthates when polymerizing less activated monomers like N-vinylpyrrolidone. acs.org

Optimization of RAFT Polymerization Conditions for Trithiocarbonate Agents

The success and level of control in RAFT polymerization are highly dependent on the reaction conditions. Factors such as pH, temperature, and the intrinsic reactivity of the monomer all play crucial roles in the efficiency of trithiocarbonate-mediated polymerizations.

The stability and effectiveness of trithiocarbonate CTAs can be significantly influenced by the pH and temperature of the polymerization medium.

pH: Trithiocarbonates are generally stable under neutral and acidic conditions but can be sensitive to basic environments. mdpi.com A study on CTA stability at 60°C found that the hydrophobic CTA Rtt-05 exhibited superior stability at a pH of 10 compared to the hydrophilic Rtt-17. This was due to the formation of micelles that protected the trithiocarbonate group from the basic aqueous phase. mdpi.com However, this same micelle formation hindered polymerization control for highly hydrophilic monomers. mdpi.com

Temperature: Temperature affects both the rate of polymerization and the stability of the CTA. RAFT polymerizations are often conducted at elevated temperatures (e.g., 60-80°C) to ensure a suitable rate of initiation. mdpi.comacs.org However, higher temperatures can also lead to the degradation of the trithiocarbonate end-groups. For instance, polymethyl methacrylate (PMMA) with trithiocarbonate end-groups can experience degradation at temperatures of 100-120°C. nih.gov The structure of the monomer also plays a role; significant trithiocarbonate degradation (60% after 12 hours) was observed during the polymerization of N-phenylmethacrylamide at 70°C, a process shown to occur via nucleophilic attack by the ultimate monomer unit on the thiocarbonyl group. escholarship.orgacs.org In contrast, only 3% degradation occurred under the same conditions for N-benzylmethacrylamide. escholarship.orgacs.org UV radiation can also induce decomposition of CTA moieties, undermining the living character of the polymerization, an effect that can be mitigated by carefully selecting the radiation wavelength. acs.org

The efficiency of a trithiocarbonate CTA is intrinsically linked to the reactivity of the monomer being polymerized. Trithiocarbonates are effective in controlling the polymerization of a wide array of monomers, including styrenes, acrylates, acrylamides, and methacrylates. cmu.edutcichemicals.com

The chemical nature of the RAFT agent can influence the relative reactivity ratios of monomers in a copolymerization. For the copolymerization of styrene (S) and acrylic acid (AA), using a dibenzyl trithiocarbonate resulted in reactivity ratios of rAA = 0.08 ± 0.01 and rS = 0.85 ± 0.03. rsc.org This indicates a complex interplay between the CTA structure and monomer incorporation.

Methacrylates are known to be more challenging to control in RAFT polymerization compared to acrylates, which can sometimes result in broader molecular weight distributions, especially at low conversions. cmu.edursc.org However, with appropriate selection of the trithiocarbonate agent and reaction conditions, excellent control can be achieved. mdpi.com For example, a novel symmetrical trithiocarbonate with diphenylmethyl groups provided efficient control over methacrylate polymerization, yielding low dispersity values (Đ < 1.5). mdpi.com

The following table summarizes the performance of different trithiocarbonate CTAs with various monomers under specific conditions, as detailed in the research findings.

Advanced Chemical and Material Science Applications

Application in Mineral Flotation Processes

Sodium butyl trithiocarbonate (B1256668) and other related trithiocarbonates are significant reagents in the field of mineral processing, particularly in froth flotation. Their unique chemical properties allow for the effective separation of valuable minerals from ore.

The traditional sulfidization-xanthate flotation process for recovering oxide minerals like azurite (B1638891) has faced challenges regarding environmental impact and flotation efficiency. Sodium trithiocarbonate (Na₂CS₃) has emerged as a promising and more environmentally friendly sulfidizing agent. nih.gov Research demonstrates that Na₂CS₃ can achieve superior activation performance compared to conventional agents like sodium sulfide (B99878). nih.gov

In the case of azurite flotation, sodium trithiocarbonate modifies the mineral's surface by forming a uniform, nanoparticle-based, sulfur-rich layer. This modification significantly enhances the efficacy of the collector, leading to improved flotation recovery. nih.gov Studies have shown that the maximum flotation recovery for azurite using Na₂CS₃ can be approximately 20 percentage points higher than that achieved with sodium sulfide, even at one-fifth the dosage. nih.gov This enhanced performance is attributed to the formation of a hydrophobic layer on the azurite surface, which is suggested to be cuprous trithiocarbonate. The formation of this layer involves a key step where Cu(II) in the azurite lattice is reduced to Cu(I), which then interacts with the carbon-sulfur bonds of the trithiocarbonate. nih.gov

Table 1: Flotation Recovery of Azurite

| Sulfidizing Agent | Relative Dosage | Maximum Flotation Recovery |

|---|---|---|

| Sodium Sulfide | 5x | Baseline |

| Sodium Trithiocarbonate | 1x | Baseline + ~20% |

This table illustrates the comparative flotation recovery of azurite when using Sodium Sulfide versus Sodium Trithiocarbonate as the sulfidizing agent.

Trithiocarbonates exhibit strong synergistic effects when used in combination with other conventional sulfide mineral collectors, such as dithiocarbonates (xanthates) and dithiophosphates. researchgate.netup.ac.zaresearchgate.net This combined approach has led to notable increases in flotation grades and recoveries in various applications, including the flotation of platinum group elements (PGEs), copper, and nickel. researchgate.netup.ac.za

The synergy between a long-chain trithiocarbonate (like n-dodecyl trithiocarbonate) and sodium isobutyl xanthate (SIBX) has been shown to improve the hydrophobicity of minerals such as pyrrhotite, particularly at low potentials. researchgate.net The mixture can yield captive bubble contact angles greater than those achieved with either collector alone. researchgate.net Research suggests that the trithiocarbonate may act as a surface anchor, allowing xanthate molecules to bond and increase the localized concentration of collector species on the mineral surface. researchgate.net This enhanced surface coverage leads to a more robust and rapid flotation. For instance, replacing just 5 molar percent of SIBX with a trithiocarbonate has resulted in improved metallurgical performance in the flotation of PGE-bearing ores. researchgate.net

Table 2: Synergistic Collector Systems in Flotation

| Collector System | Observed Effect | Target Minerals |

|---|---|---|

| Trithiocarbonate (TTC) + Xanthate (SIBX) | Improved hydrophobicity and recovery researchgate.net | Pyrrhotite, PGEs, Copper, Nickel researchgate.net |

| Trithiocarbonate (TTC) + Dithiophosphate (DTP) | Increased sulphide recoveries researchgate.net | Sulphide Minerals researchgate.net |

| Xanthate (SIBX) + Dithiophosphate (DTP) | Enhanced flotation performance researchgate.net | Pyrite (B73398) researchgate.net |

This table summarizes the synergistic effects observed when combining trithiocarbonates with other common flotation collectors.

The mechanism of how trithiocarbonates modify mineral surfaces is multifaceted. Spectroscopic studies indicate that trithiocarbonates may have two primary adsorption mechanisms: one that is dominant in reducing conditions and another in oxidizing conditions. researchgate.net This versatility allows them to be used effectively in environments like milling circuits to render a target mineral hydrophobic before potential oxidation occurs. researchgate.net

On oxide minerals such as azurite, the interaction is transformative. Sodium trithiocarbonate reacts with the surface, creating a sulfur-rich layer. nih.gov This process involves the reduction of Cu(II) to Cu(I) on the mineral surface, followed by the formation of what is believed to be a cuprous trithiocarbonate layer. nih.gov This newly formed surface is significantly more hydrophobic and receptive to the subsequent adsorption of flotation collectors. nih.gov In sulfide mineral systems, the interaction is different. For instance, with pyrite, trithiocarbonates have been shown to significantly increase the rate of flotation compared to xanthates alone. researchgate.net This suggests a different surface interaction mechanism, possibly involving the direct adsorption or a charge transfer process that more effectively renders the mineral surface hydrophobic. researchgate.net

Role as a Chemical Intermediate in Organic Synthesis

Beyond its applications in metallurgy, sodium butyl trithiocarbonate and its derivatives are valuable intermediates in organic synthesis, providing pathways to various sulfur-containing compounds.

Trithiocarbonate sodium salts serve as stable intermediates that can be selectively converted into either thiols or disulfides by carefully controlling reaction conditions. chemrxiv.orgchemrxiv.org When a trithiocarbonate sodium salt reacts with a primary or secondary bromide under heating, it can yield the corresponding disulfide. chemrxiv.org If the aqueous layer from this reaction is then acidified, the respective thiol can be isolated. chemrxiv.org

The choice of reaction pathway can also be directed by the presence or absence of a phase transfer catalyst (PTC). In the presence of a PTC, the trithiocarbonate intermediate is cleaved to give a thiol. researchgate.net Conversely, in the absence of a PTC and under heating, the reaction favors the formation of a disulfide through the self-coupling of the sodium thiolate ion. chemrxiv.orgresearchgate.net This controlled synthesis offers a versatile and often odor-free method for producing these important classes of organic sulfur compounds. chemrxiv.org

Table 3: Synthesis Pathways from Trithiocarbonate Intermediates

| Reagents/Conditions | Product |

|---|---|

| Trithiocarbonate Salt + Alkyl Bromide + Heat | Disulfide chemrxiv.org |

| Aqueous Layer from above + Acidification | Thiol chemrxiv.org |

| Trithiocarbonate Intermediate + Phase Transfer Catalyst (PTC) | Thiol researchgate.net |

| Trithiocarbonate Intermediate (No PTC) + Heat | Disulfide chemrxiv.orgresearchgate.net |

This table outlines the reaction conditions that determine the formation of thiols or disulfides from trithiocarbonate intermediates.

Symmetrical trithiocarbonates, which can be synthesized from trithiocarbonate salt intermediates, are useful precursors for the synthesis of sulfonyl chlorides. chemrxiv.org While the detailed mechanism for the conversion of this compound specifically is not extensively elaborated in the primary literature, the general utility of symmetrical trithiocarbonates for this purpose is noted. chemrxiv.org The synthesis of sulfonyl chlorides typically involves the oxidative chlorination of sulfur-containing compounds. The trithiocarbonate structure provides the necessary sulfur backbone that, upon reaction with a chlorinating agent under oxidative conditions, can be converted into the sulfonyl chloride functional group.

Trithiocarbonates in Photocatalytic Systems

Trithiocarbonates, including this compound, play a significant role in modern photocatalytic systems, primarily within the domain of polymer chemistry. Their interaction with light, either directly or mediated by a photocatalyst, allows for precise control over radical polymerization processes.

Function as Photosensitizers in Chemical Reactions

In certain chemical systems, trithiocarbonates can exhibit intrinsic photosensitizing capabilities. Research has shown that trithiocarbonate Reversible Addition-Fragmentation chain Transfer (RAFT) agents can act as photoredox catalysts. nih.govnih.gov For instance, when irradiated with visible light (e.g., λmax ≈ 460 nm) in the presence of a sacrificial tertiary amine, they can significantly reduce the amount of dissolved oxygen, which typically inhibits radical polymerizations. nih.govnih.gov In such systems, the trithiocarbonate plays a triple role: it acts as a photocatalyst for oxygen removal, an initiator, and a RAFT agent for controlling the polymerization. nih.govnih.gov

More commonly, trithiocarbonates are activated by external photosensitizers (photocatalysts) in a process known as photoinduced electron/energy transfer (PET). nih.govresearchgate.net This PET-RAFT process utilizes photosensitizers to selectively activate the trithiocarbonate agent with light, offering spatial and temporal control over the polymerization. mdpi.com A wide range of photosensitizers are effective, including metal complexes containing copper, zinc, and aluminum, as well as organic dyes like Eosin Y and various porphyrins. mdpi.comnih.gov Metal naphthalocyanines, for example, have been demonstrated as efficient photocatalysts for activating trithiocarbonates under near-infrared light (λ = 780 nm). nih.gov

Table 1: Examples of Photosensitizers for Trithiocarbonate Activation

| Photosensitizer Type | Specific Example(s) | Effective Wavelength | Reference |

|---|---|---|---|

| Metal Complex | Metal Naphthalocyanines | Near-Infrared (780 nm) | nih.gov |

| Metal Complex | fac-Ir(ppy)₃ | Visible Light | researchgate.net |

| Organic Dye | Eosin Y | Visible Light (400-700 nm) | nih.gov |

| Organic Dye | Halogenated Xanthene Dyes | Visible Light | nih.gov |

Mechanisms of Photodegradation of Pollutants

The photocatalytic degradation of organic pollutants is a critical area of environmental remediation. The general mechanism involves a semiconductor photocatalyst that, upon absorbing light with energy greater than its band gap, generates electron-hole pairs. researchgate.netresearchgate.net These charge carriers can then initiate redox reactions. nih.gov

The primary pathway for degradation involves the reaction of these charge carriers with water and oxygen molecules adsorbed on the photocatalyst's surface to produce reactive oxygen species (ROS). nih.gov The photogenerated holes can oxidize water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH), while electrons can reduce molecular oxygen to create superoxide (B77818) radical anions (•O₂⁻). nih.govresearchgate.net These ROS are powerful oxidizing agents that can break down complex organic pollutants into simpler, less harmful substances like carbon dioxide and water. researchgate.net

While trithiocarbonates are highly active in photocatalytic systems for polymerization, their documented role is primarily centered on their own photoactivation to generate carbon-centered radicals for polymer chain growth. nih.govnih.gov The application of compounds like this compound as the primary photocatalyst for the degradation of external environmental pollutants is not the focus of the available literature. The radicals generated during PET-RAFT processes are intended to initiate polymerization rather than to participate in the widespread degradation of pollutants via an ROS-mediated pathway. nih.gov

Metal Complexation and Chelation Chemistry of Trithiocarbonates

The sulfur-rich nature of the trithiocarbonate group makes it an excellent ligand for forming complexes with various metals. This has led to extensive study of its coordination chemistry. The trithiocarbonate ligand can coordinate to metal centers, influencing the synthesis and properties of the resulting materials. uni-koeln.de For example, polymers synthesized via RAFT using trithiocarbonate agents can be subsequently modified to create metal-chelating polymers. researchgate.net

Binding Behavior with Soft Transition Metal Ions

The binding behavior of trithiocarbonates with metal ions can be effectively understood through the Hard and Soft Acids and Bases (HSAB) theory. researchgate.net This principle states that soft acids prefer to bind with soft bases, and hard acids prefer to bind with hard bases. researchgate.net

Soft Acids are typically large, polarizable cations with a low positive charge, such as second- and third-row transition metals like Pd²⁺, Pt²⁺, Au⁺, and Hg²⁺.

Soft Bases have donor atoms that are large and easily polarized, with sulfur being a classic example.

The trithiocarbonate anion is considered a soft base due to its multiple, polarizable sulfur donor atoms. Consequently, it exhibits strong binding affinity for soft transition metal ions. This preferential interaction is covalent in nature. researchgate.net Experimental work has confirmed the synthesis and crystallographic characterization of a variety of trithiocarbonate complexes with soft metals, including nickel(II), palladium(II), platinum(II), cobalt(III), and gold. uni-koeln.de

Table 2: HSAB Classification of Relevant Species

| Category | Type | Examples | Reference |

|---|---|---|---|

| Soft Acids | Metal Ions | Cu⁺, Ag⁺, Au⁺, Pd²⁺, Pt²⁺, Hg²⁺ | researchgate.net |

| Soft Bases | Ligands/Anions | RS⁻, SCN⁻, I⁻, Trithiocarbonate (CS₃²⁻) | researchgate.net |

| Hard Acids | Metal Ions | H⁺, Li⁺, Na⁺, K⁺, Mg²⁺, Al³⁺ | researchgate.net |

| Hard Bases | Ligands/Anions | OH⁻, F⁻, Cl⁻, H₂O, NH₃, CO₃²⁻ | researchgate.net |

Reactivity with Mercury Ions and Associated Decomposition Pathways

In accordance with the HSAB principle, mercury ions (Hg²⁺ and Hg₂²⁺) are classified as archetypal soft acids. Therefore, a strong and favorable interaction is expected between mercury ions and the soft sulfur donors of a trithiocarbonate ligand. This strong affinity forms the basis of the reactivity between these species.

When mercury ions are introduced to a solution containing trithiocarbonates, the formation of a stable mercury-trithiocarbonate complex is the anticipated initial reaction. However, the specific decomposition pathways of the resulting complex are not extensively detailed in the available literature. While the thermal decomposition of compounds like mercury thiocyanate is known to be dramatic, yielding voluminous "serpent"-like structures from the breakdown of the mercury-sulfur bond, specific pathways for mercury-trithiocarbonate complexes are distinct. The thermal decomposition of polymers with trithiocarbonate end-groups is known to proceed through mechanisms like C–S bond homolysis or Chugaev elimination, but this is a thermally induced process rather than a direct reaction with metal ions.

Applications in Rubber and Polymer Modification

A primary application of trithiocarbonates, including this compound, is in the field of polymer modification through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.

In this process, trithiocarbonates act as highly efficient chain transfer agents (CTAs). Their presence in the polymerization mixture allows for the creation of polymers that remain "living," meaning they can be chain-extended with the same or different monomers to create well-defined block copolymers. This level of control is a form of polymer modification that enables the production of advanced, high-performance materials. researchgate.net For example, amphiphilic block copolymers synthesized using trithiocarbonate RAFT agents are being developed for applications such as inkjet dispersions, where they control viscosity and thermal stability. Furthermore, the trithiocarbonate group itself can be chemically removed or transformed after polymerization, allowing for the introduction of other functional groups onto the polymer chain ends. researchgate.net

As a Vulcanization Auxiliary in the Rubber Industry

The vulcanization process is critical for converting natural and synthetic rubbers into durable materials by forming cross-links between polymer chains. wikipedia.org Various chemical agents are employed to accelerate and control this process. Historically, certain metal salts of trithiocarbonate, such as barium trithiocarbonate, have been noted for their ability to decompose upon heating to release carbon disulfide. This decomposition product could then react with amines to generate a dithiocarbamic acid accelerator in situ, facilitating the vulcanization process. google.com This approach was an early attempt to create delayed-action accelerators, aiming to prevent premature vulcanization (scorching) at processing temperatures while ensuring rapid curing at vulcanization temperatures. google.com However, contemporary research and detailed findings specifically documenting the use and efficacy of this compound as a primary vulcanization auxiliary are not extensively detailed in publicly available scientific literature.

Adjusting Molecular Weight and Distribution of Polymers

This compound and related trithiocarbonate compounds are highly effective reagents for controlling the molecular weight and molecular weight distribution (polydispersity) of polymers through a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nsf.govmdpi.com RAFT polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. cmu.edumdpi.com

In the RAFT process, the trithiocarbonate compound acts as a chain transfer agent (CTA). The mechanism involves a rapid equilibrium between active, propagating polymer chains and dormant polymer chains that are temporarily capped with the trithiocarbonate group. cmu.edu This dynamic exchange ensures that all polymer chains have a nearly equal probability of growing, which leads to a narrow molecular weight distribution and a linear increase in molecular weight with monomer conversion. cmu.edu The general structure of the polymer chains can be precisely controlled, making trithiocarbonates valuable in the research and development of high-performance materials. mdpi.com

The effectiveness of trithiocarbonates as RAFT agents has been demonstrated in the polymerization of various monomers, including styrenes, acrylates, and methacrylates. cmu.edugoogle.com By carefully selecting the trithiocarbonate CTA, researchers can synthesize polymers with targeted molecular weights and polydispersity indices (Đ), often close to 1.1, indicating a high degree of uniformity. cmu.edu

Research findings have shown a clear correlation between the initial ratio of monomer to CTA and the final molecular weight of the polymer. This predictive power is a key advantage of using trithiocarbonates in RAFT polymerization. cmu.edu

Table 1: Influence of Trithiocarbonate RAFT Agent on Polymer Properties

This table presents illustrative data on the controlled polymerization of methyl acrylate (B77674) (MA) using a trithiocarbonate CTA, demonstrating the relationship between monomer/CTA ratio, conversion, and the resulting polymer's molecular weight and polydispersity.

| Monomer | [Monomer]/[CTA] Ratio | Conversion (%) | Mn (Calculated) ( g/mol ) | Mn (Experimental) ( g/mol ) | Polydispersity (Đ) |

| MA | 550 | 95 | 50,000 | 49,900 | 1.05 |

| MA | 1100 | 98 | 99,800 | 98,000 | 1.06 |

| MA | 2200 | 92 | 185,000 | 179,000 | 1.12 |

| MA | 4400 | 85 | 340,000 | 320,000 | 1.18 |

Data is synthesized from typical results presented in RAFT polymerization literature for illustrative purposes. cmu.edu

This ability to precisely control polymer architecture has led to the development of novel materials, including multiblock copolymers, where alternating segments of different monomers are linked together. mdpi.com The use of polytrithiocarbonates as RAFT agents allows for the synthesis of these complex structures in a controlled manner, yielding materials with unique properties for various applications. mdpi.com

Computational and Theoretical Chemistry Studies of Trithiocarbonate Structures

Density Functional Theory (DFT) Investigations of Trithiocarbonate (B1256668) Linkages

Density Functional Theory (DFT) has become a important method for investigating the properties of trithiocarbonate (TTC) linkages, which are crucial in fields ranging from polymerization to pharmacology. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, allow for the accurate modeling of the geometric and electronic properties of these sulfur-rich compounds. researchgate.netnih.gov Studies have examined various substituted trithiocarbonates to understand how different organic groups influence the core TTC structure. researchgate.net For instance, analysis of the C–S and C=S bond lengths within the trithiocarbonate group shows that they remain relatively consistent across different alkyl-substituted TTCs, with typical values of approximately 1.77 Å for C–S single bonds and 1.65 Å for the C=S double bond. researchgate.net However, when substituents are directly attached to ring structures without an alkyl spacer, notable changes in these bond lengths can occur. researchgate.net

The electronic properties of trithiocarbonates are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. researchgate.net The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

In a DFT study of fourteen different trithiocarbonate compounds (TTC1-TTC14) with various substituents, the HOMO energies were found to range from -6.20 eV to -4.91 eV, while LUMO energies ranged from -2.87 eV to -0.80 eV. researchgate.net Consequently, the calculated HOMO-LUMO energy gaps varied from 2.59 eV to 4.91 eV. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

|---|---|---|---|

| TTC1 | -5.61 | -1.63 | 3.98 |

| TTC8 | -5.64 | -1.61 | 4.03 |

| TTC11 | -6.20 | -1.29 | 4.91 |

| TTC12 | -4.91 | -2.32 | 2.59 |

| TTC13 | -5.91 | -0.80 | 5.11 |

| TTC14 | -5.83 | -1.12 | 4.71 |

Data sourced from a DFT study on various substituted trithiocarbonates. researchgate.net

Beyond the HOMO-LUMO gap, DFT calculations allow for the determination of various global reactivity descriptors that predict molecular stability and reactivity. researchgate.net These quantum chemical parameters include chemical potential (µ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Softness is the reciprocal of hardness. researchgate.net

Chemical Potential (µ) : This descriptor measures the escaping tendency of electrons from an equilibrium system. A higher chemical potential (less negative value) can indicate higher reactivity. researchgate.net For example, one studied trithiocarbonate, TTC11, had a chemical potential of approximately –3.95 eV, reflecting its lower chemical reactivity compared to others in the set. researchgate.net

Electrophilicity Index (ω) : This parameter quantifies the energy lowering of a molecule when it accepts electrons, thus measuring its propensity to act as an electrophile. researchgate.net In the study of TTC compounds, the electrophilicity index for TTC1-TTC11 ranged from 1.5 eV to 4.0 eV, classifying them as highly reactive. researchgate.netresearchgate.net In contrast, compounds TTC12, TTC13, and TTC14 were categorized as "super-electrophilic," indicating an even greater reactivity profile. researchgate.netresearchgate.net

| Compound | Chemical Potential (µ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|

| TTC1 | -3.62 | 1.99 | 3.29 |

| TTC8 | -3.62 | 2.01 | 3.26 |

| TTC11 | -3.74 | 2.45 | 2.86 |

| TTC12 | -3.61 | 1.29 | 5.05 |

| TTC13 | -3.35 | 2.55 | 2.20 |

| TTC14 | -3.47 | 2.35 | 2.56 |

Data sourced from a DFT study on various substituted trithiocarbonates. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Identification

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and identify its reactive sites. researchgate.netmdpi.com The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions. researchgate.net Typically, red areas represent the most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote the most positive potential (electron-deficient), indicating sites for nucleophilic attack. researchgate.netnih.gov Green regions represent neutral or zero potential. researchgate.net

For trithiocarbonate structures, MEP analysis consistently identifies the sulfur atom of the thiocarbonyl group (C=S) as a highly electron-rich region, making it a primary site for electrophilic interactions. researchgate.netresearchgate.net This is a key feature governing the reactivity of the trithiocarbonate functional group. researchgate.net The analysis can also highlight other reactive sites depending on the substituents attached. For example, in a study of substituted TTCs, MEP analysis revealed the sulfur atom in the TTC11 compound and the C-H bond in TTC13 as significant reactive sites. researchgate.netresearchgate.net This visual method provides a clear and intuitive understanding of where a molecule is most likely to interact with other chemical species. researchgate.net

Computational Studies of Bond Dissociation Energies and Gibbs Free Energies

Computational chemistry allows for the calculation of bond dissociation energies (BDE), which quantify the energy required to break a specific bond homolytically. sc.edumdpi.com This metric is a direct indicator of bond strength and molecular stability. sc.edu Similarly, Gibbs free energy calculations can predict the spontaneity of a reaction, such as a bond cleavage event. nih.gov

Studies on trithiocarbonates have shown a strong correlation between the molecular structure and the strength of the bonds connecting the substituents to the TTC core. researchgate.net High BDE and Gibbs free energy values suggest strong, stable linkages. researchgate.net For example, computational analyses revealed that trithiocarbonates with ring-structured substituents attached directly to the sulfur atoms (e.g., TTC11, TTC13, and TTC14) exhibit high bond dissociation energies, indicating robust linkages. researchgate.netresearchgate.net Conversely, when substituents are connected via a flexible alkyl spacer (e.g., in TTC8, TTC9, TTC10, and TTC12), the linkages are weaker. researchgate.net

In a separate study on dimethyl trithiocarbonate, the Gibbs free energy for the dissociation of the parent anion (leading to C-S bond cleavage) was calculated to be only 0.16 eV, significantly lower than the 2.39 eV required to break the same bond in the neutral molecule. nih.gov This highlights how the electronic state of the molecule dramatically influences bond stability. nih.gov

Substituent Effects on Trithiocarbonate Electronic Properties and Chemical Reactivity

DFT studies have systematically investigated these effects. researchgate.net The electronic structure, stability, and reactivity of the TTC linkage are all sensitive to the attached R-groups. researchgate.net For example, the choice of substituent influences the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity. researchgate.net Electron-donating groups can increase the electron density on the trithiocarbonate moiety, potentially altering its interaction with other molecules. nih.gov In one study, attaching an electron-donating trithiocarbonate group to a phenazine (B1670421) ligand was found to induce an intraligand charge-transfer character. nih.gov

The conjugative effects of the substituent (the Z group in a Z-C(=S)-S-R structure) are particularly important. mdpi.com Z groups with strong conjugative electron-donating abilities (like oxygen or nitrogen) are generally more suitable for controlling the polymerization of less active monomers. In contrast, Z groups without this strong donating ability, such as the sulfur substituent in a trithiocarbonate, are typically more effective for more active monomers. mdpi.com This demonstrates how computational insights into substituent effects can guide the rational design of trithiocarbonate compounds with tailored properties for specific chemical applications. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methods in Trithiocarbonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural characterization of trithiocarbonate (B1256668) compounds and the polymers they help create. mpg.deebsco.com It provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. mpg.deebsco.comcore.ac.uk Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to gain comprehensive insights. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the structure of trithiocarbonate RAFT agents and for monitoring the kinetics of polymerization reactions in real-time. acs.orgsemanticscholar.org In the context of a butyl trithiocarbonate, ¹H NMR spectra provide distinct signals for the protons of the butyl group. The protons on the methylene (B1212753) group directly attached to the sulfur atom (α-CH₂) are significantly deshielded and typically appear as a triplet at approximately 3.3-3.4 ppm. mdpi.com The other protons of the butyl chain appear at their characteristic chemical shifts further upfield.

During RAFT polymerization, ¹H NMR can be used to follow the consumption of the monomer and the evolution of the polymer. semanticscholar.orgmdpi.comacs.org For instance, researchers have used in situ ¹H NMR analysis to investigate the kinetics and byproducts of trithiocarbonate degradation under polymerization conditions. acs.org This method allows for the accurate monitoring of reaction progress and the detection of any potential side reactions. semanticscholar.org The disappearance of monomer-specific signals and the appearance of broad polymer backbone signals are tracked over time to determine reaction conversion.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -S-CH₂-CH₂-CH₂-CH₃ | ~3.37 | Triplet |

| -S-CH₂-CH₂-CH₂-CH₃ | ~1.70 | Sextet |

| -S-CH₂-CH₂-CH₂-CH₃ | ~1.45 | Sextet |

| -S-CH₂-CH₂-CH₂-CH₃ | ~0.95 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the trithiocarbonate molecule. oregonstate.educompoundchem.comlibretexts.org A key feature in the ¹³C NMR spectrum of a trithiocarbonate is the signal for the thiocarbonyl carbon (C=S). This carbon is highly deshielded due to the attached sulfur atoms and typically resonates in the range of 215-225 ppm. wisc.edu

The signals for the carbon atoms in the butyl group can also be readily assigned. The carbon directly bonded to the sulfur atom appears around 30-40 ppm, while the other carbons of the alkyl chain appear at higher field strengths (lower ppm values). wisc.edu This technique is crucial for confirming the successful synthesis of the RAFT agent and ensuring its purity. nih.govchemrxiv.org

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| -S-C(=S)-S- | ~222 |

| -S-CH₂-CH₂-CH₂-CH₃ | ~38 |

| -S-CH₂-CH₂-CH₂-CH₃ | ~30 |

| -S-CH₂-CH₂-CH₂-CH₃ | ~22 |

| -S-CH₂-CH₂-CH₂-CH₃ | ~13 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. youtube.comnih.gov It is widely used for the characterization of both trithiocarbonate RAFT agents and the polymers synthesized using them. thermofisher.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly valuable for the analysis of polymers. rsc.orgresearchgate.net It allows for the accurate determination of the molecular weight distribution of polymers prepared via RAFT polymerization. rsc.orgrsc.org In these analyses, the polymer sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization and desorption of the polymer chains.

MALDI-TOF-MS can confirm the "living" nature of the RAFT polymerization by showing a polymer distribution where each peak corresponds to a polymer chain terminated with the trithiocarbonate end-group. rsc.orgresearchgate.net The mass of each peak in the spectrum can be used to verify the presence of the RAFT agent fragment at the chain end, providing direct evidence of successful chain transfer. rsc.orgrsc.org This technique is also instrumental in identifying side reactions, such as chain termination or transfer to solvent, which would result in different polymer series with distinct end-groups. rsc.orgresearchgate.net

For the initial characterization of the sodium butyl trithiocarbonate compound, general mass spectrometry techniques like Electrospray Ionization (ESI-MS) are employed. nih.govresearchgate.net These methods are used to confirm the molecular weight of the synthesized RAFT agent, which is a critical step in verifying its identity and assessing its purity before use in polymerization. youtube.comscienceopen.com The mass spectrum will show a prominent peak corresponding to the molecular ion of the trithiocarbonate, allowing for unambiguous identification. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. upi.edu The trithiocarbonate group (-S-C(=S)-S-) is an excellent chromophore, making UV-Vis spectroscopy a powerful tool for its characterization and quantification. rsc.orgresearchgate.net

Trithiocarbonates exhibit two characteristic absorption bands in the UV-Vis spectrum. rsc.org The first is a strong absorption band around 300-310 nm, which is attributed to a π–π* electronic transition within the C=S bond. mdpi.comrsc.orgresearchgate.net The second is a much weaker, and sometimes "forbidden," n–π* transition that appears at a longer wavelength, typically around 440-450 nm. whiterose.ac.uk

The intense π–π* transition is particularly useful for quantifying the concentration of trithiocarbonate end-groups in a polymer sample, which in turn allows for the calculation of the polymer's number-average molecular weight (Mn). rsc.orgresearchgate.net Furthermore, the change in absorbance of these bands can be monitored in situ during a polymerization reaction to follow the kinetics of both the polymerization and the potential degradation of the RAFT agent. acs.orgwhiterose.ac.ukrsc.org

| Electronic Transition | Typical Wavelength (λmax, nm) | Characteristics |

|---|---|---|

| π → π | ~309 | Strong absorption, high molar absorptivity |

| n → π | ~446 | Weak absorption, "forbidden" transition |

Monitoring Trithiocarbonate Concentration and Degradation Kinetics

Ultraviolet-visible (UV-Vis) spectroscopy is a primary tool for monitoring the concentration and degradation of trithiocarbonates. The characteristic absorption bands of the trithiocarbonate group allow for quantitative analysis. The degradation of trithiocarbonates can be influenced by factors such as pH and temperature. For instance, studies on certain trithiocarbonate-based chain transfer agents (CTAs) have shown that degradation can occur at elevated pH values, with the decomposition of the trithiocarbonate group being observed at pH levels above 11 or 12, depending on the specific structure of the CTA. mdpi.com This degradation can be tracked by monitoring the decrease in absorbance at specific wavelengths, such as 309 nm, which is attributed to the trithiocarbonate group. mdpi.com

The stability of trithiocarbonates is crucial for their application in RAFT polymerization. UV-Vis spectroscopy has been employed to investigate the degradation of trithiocarbonates under various conditions, revealing that degradation can occur after the covalent addition of a monomer to the RAFT agent. acs.orgusm.eduresearchgate.net In one study, a significant 60% degradation of a trithiocarbonate was observed over 12 hours during the polymerization of N-phenylmethacrylamide at 70°C. acs.orgusm.eduresearchgate.net In contrast, only 3% degradation was measured under the same conditions during the polymerization of N-benzylmethacrylamide, highlighting the influence of the monomer structure on trithiocarbonate stability. acs.orgusm.edu

| Parameter | Condition 1 | Condition 2 |

| CTA | Rtt-17 | Rtt-05 |

| pH for onset of degradation | > 11 | > 12 |

| Monitored Wavelength | 309 nm | 309 nm |

Electronic Transitions and Spectroscopic Signatures

The spectroscopic signatures of trithiocarbonates are defined by their electronic transitions. The thiocarbonyl group (C=S) in trithiocarbonates gives rise to characteristic absorption bands in the UV-Vis spectrum. These bands correspond to π–π* and n–π* transitions. rsc.orgresearchgate.net The π–π* transition typically appears as a strong absorption band in the range of 300–310 nm, while the weaker, spin-forbidden n–π* transition is observed in the visible spectrum, around 450 nm. rsc.orgresearchgate.netrsc.org

The precise wavelengths and intensities of these transitions are sensitive to the substitution pattern on the trithiocarbonate molecule and the polarity of the solvent. rsc.org This sensitivity necessitates the use of low molar mass analogues of the active polymer chain ends for accurate end-group analysis in RAFT polymerization, rather than relying solely on the spectral data of the initial RAFT agent. rsc.org The n–π* transition of xanthate-based CTAs, which are structurally related to trithiocarbonates, is located in the UV region at approximately 350 nm. rsc.org

| Transition | Typical Wavelength Range (nm) | Characteristics |

| π–π | 300 - 310 | Strong absorption, used for quantification rsc.orgresearchgate.net |

| n–π | ~450 | Weak, "forbidden" transition, useful for in situ monitoring rsc.orgwhiterose.ac.uk |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying and confirming the functional groups present in a molecule. In the context of this compound, IR spectroscopy can be used to identify the characteristic vibrations of the C=S (thiocarbonyl) and C-S bonds within the trithiocarbonate group. The C=S stretching frequency in trithiocarbonate compounds is typically found in the range of 1050-1060 cm⁻¹. cdnsciencepub.com The broader field of organic chemistry utilizes IR spectroscopy to identify a wide array of functional groups based on their unique absorption bands. purdue.educopbela.orglibretexts.orglibretexts.orgyoutube.com For example, the C=O stretch of carbonyl compounds is easily identified by its sharp, intense peak between 1670 and 1780 cm⁻¹. libretexts.org

The following table summarizes characteristic IR absorption ranges for various functional groups, providing a reference for the interpretation of IR spectra in the analysis of trithiocarbonates and related organic compounds. libretexts.orglibretexts.org

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alkane | C-H | 2850 - 2960 |

| Alkene | C=C | 1640 - 1680 |

| =C-H | 3020 - 3100 | |

| Alkyne | C≡C | 2100 - 2260 |

| ≡C-H | ~3300 | |

| Alcohol | O-H | 3400 - 3650 (broad) |

| Aldehyde | C=O | 1730 |

| Ketone | C=O | 1715 |

| Ester | C=O | 1735 |

| Carboxylic Acid | O-H | 2500 - 3300 (very broad) |

| C=O | 1710 | |

| Amine | N-H | 3300 - 3500 |

| Nitrile | C≡N | 2220 - 2260 |

| Amide | C=O | 1650 - 1690 |

| N-H | 3100 - 3500 |

Chromatographic Methods

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures. In polymer science, where trithiocarbonates are frequently used as RAFT agents, these methods are crucial for characterizing the resulting polymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of polymers. paint.orgpaint.org The principle of SEC is based on the separation of molecules by their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules are excluded from the pores of the stationary phase and therefore elute first, while smaller molecules penetrate the pores to a greater extent and have longer retention times. nih.gov

SEC is widely used to analyze polymers synthesized via RAFT polymerization using trithiocarbonate agents. By coupling SEC with detectors such as multi-angle light scattering (MALS) and differential refractometry, it is possible to obtain absolute molecular mass and radius of gyration distributions for polydisperse polymer samples. nih.gov This information is vital for understanding the effectiveness of the RAFT agent in controlling the polymerization process and for tailoring the properties of the final polymer product.

Surface-Sensitive Spectroscopies for Interaction Studies

Understanding the interactions of trithiocarbonates with surfaces is critical in various applications, such as mineral processing and surface modification. Surface-sensitive spectroscopic techniques provide detailed information about the elemental composition and chemical state of the outermost layers of a material. thermofisher.com